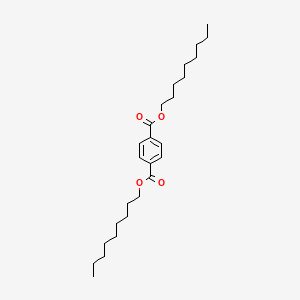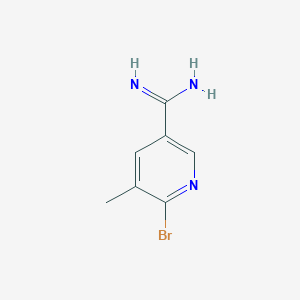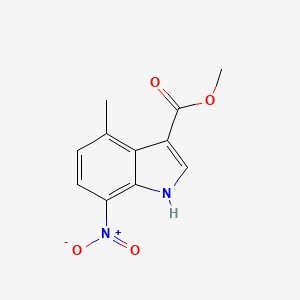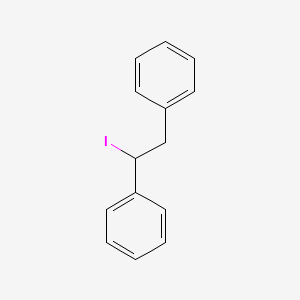
(1-Iodoethane-1,2-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Iodoethane-1,2-diyl)dibenzene is an organic compound with the molecular formula C14H13I It is a derivative of dibenzene, where an iodine atom is attached to the ethane-1,2-diyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1-Iodoethane-1,2-diyl)dibenzene typically involves the iodination of ethane-1,2-diyl dibenzene. One common method involves the use of iodine (I2) in the presence of a catalyst such as Rh(COD)BF4 and (±)-Binap in toluene. The reaction is carried out under an argon atmosphere at room temperature, followed by purification through column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of anhydrous solvents and controlled reaction conditions are crucial to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Iodoethane-1,2-diyl)dibenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrocarbons.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted dibenzene derivatives, while oxidation and reduction reactions can produce corresponding oxides and hydrocarbons .
Applications De Recherche Scientifique
(1-Iodoethane-1,2-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1-Iodoethane-1,2-diyl)dibenzene involves its interaction with molecular targets through various pathways. For example, it can modulate the activity of GABAA receptors, which are involved in inhibitory neurotransmission in the central nervous system. This modulation can affect cognitive functions and has potential therapeutic implications for neurodevelopmental disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Diiodoethane: Another iodoalkane with similar structural features but different reactivity and applications.
Ethylene Iodide: A related compound used in organic synthesis and industrial applications.
Uniqueness
(1-Iodoethane-1,2-diyl)dibenzene is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets.
Propriétés
Formule moléculaire |
C14H13I |
|---|---|
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
(1-iodo-2-phenylethyl)benzene |
InChI |
InChI=1S/C14H13I/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clé InChI |
HIIHYBRXWYBOAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


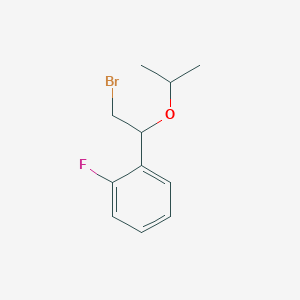

![N-[1-[[6-amino-1-oxo-1-(4-pyridin-4-ylpiperazin-1-yl)hexan-2-yl]amino]-3-(3,5-dibromo-4-hydroxyphenyl)-1-oxopropan-2-yl]-4-(2-oxo-1,4-dihydroquinazolin-3-yl)piperidine-1-carboxamide](/img/structure/B15328563.png)
![1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid](/img/structure/B15328564.png)
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))](/img/structure/B15328567.png)
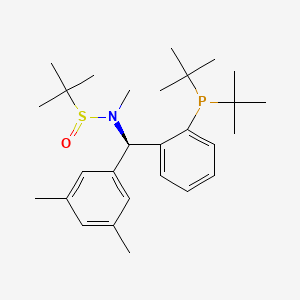
![[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B15328584.png)

![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B15328607.png)
![3-Methoxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol](/img/structure/B15328608.png)
![5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B15328612.png)
